Product packaging for Cycloleucine hydrochloride(Cat. No.:CAS No. 92398-48-6)

Cycloleucine hydrochloride

Cat. No.: B1608358
CAS No.: 92398-48-6
M. Wt: 165.62 g/mol
InChI Key: ONNMHNDIUIHULO-UHFFFAOYSA-N
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Description

Cycloleucine hydrochloride is the hydrochloride salt of cycloleucine, a non-metabolizable amino acid formed by the cyclization of leucine . This compound serves as a specific and reversible inhibitor of nucleic acid methylation and is widely employed in biochemical and epigenetic research . Its primary mechanism of action involves interfering with transmethylation reactions; it acts on methionine adenosyltransferase, reducing cellular levels of S-adenosylmethionine (SAM), the universal methyl donor . By depleting SAM, this compound effectively inhibits various methylation processes, including N6-methyladenosine (m6A) mRNA methylation, which is crucial for regulating gene expression, cell differentiation, and development . In research applications, this compound has demonstrated cytostatic, immunosuppressive, and antineoplastic activities . Studies have utilized it to investigate the role of methylation in diverse biological processes, such as skeletal muscle development in poultry, where it was shown to inhibit myoblast proliferation and differentiation , and in plant science, where it significantly hindered growth and photosynthetic capacity in eggplants . It has also been used in models of neurological function, where it acts as an inhibitor of the NMDA receptor , and in studies exploring the pathogenesis of neuroendocrine prostate cancer . Researchers value this compound for its ability to potently and reversibly modulate key epigenetic and metabolic pathways. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO2 B1608358 Cycloleucine hydrochloride CAS No. 92398-48-6

Properties

IUPAC Name

1-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMHNDIUIHULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238990
Record name Cycloleucine hydrochloride
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92398-48-6
Record name Cyclopentanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92398-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloleucine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloleucine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOLEUCINE HYDROCHLORIDE
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Molecular and Biochemical Mechanisms of Action of Cycloleucine Hydrochloride

Inhibition of S-Adenosylmethionine (SAM)-Dependent Methylation Pathways

Cycloleucine (B556858) hydrochloride's primary mechanism of action revolves around its ability to disrupt S-Adenosylmethionine (SAM)-dependent methylation, a fundamental process in cellular biology. SAM is the principal methyl group donor for a vast array of transmethylation reactions that are essential for the biosynthesis and function of numerous molecules, including nucleic acids and proteins.

Cycloleucine Hydrochloride as a Competitive Inhibitor of Methionine Adenosyltransferase (MAT)

At the heart of cycloleucine's activity is its role as a competitive inhibitor of the enzyme Methionine Adenosyltransferase (MAT). nih.govnih.gov MAT catalyzes the synthesis of SAM from methionine and ATP. nih.gov Cycloleucine, being a structural analog of methionine, competes with methionine for the active site of MAT, thereby impeding the production of SAM. nih.govnih.gov This inhibition is a specific and reversible process. drugbank.com The consequence of this competitive inhibition is a significant reduction in the intracellular pool of SAM, the universal methyl donor for numerous cellular reactions. nih.govnih.gov

Perturbation of Intracellular S-Adenosylmethionine Homeostasis

The inhibition of MAT by cycloleucine leads to a significant disruption of intracellular S-Adenosylmethionine (SAM) homeostasis. nih.gov By blocking the primary synthesis pathway of SAM, cycloleucine treatment causes a marked decrease in intracellular SAM levels. wikipedia.org This depletion of the SAM pool has far-reaching consequences, as it limits the availability of methyl groups for all SAM-dependent methylation reactions within the cell. The perturbation of SAM homeostasis is a central event that underlies the diverse biological effects of cycloleucine.

Effects on Nucleic Acid Methylation Processes

The depletion of the intracellular SAM pool by cycloleucine directly impacts the methylation of nucleic acids, a critical process for their proper function and regulation.

Research using cellular models has demonstrated that cycloleucine can significantly inhibit the methylation of viral RNA. In studies with avian sarcoma virus-infected chicken embryo cells, treatment with cycloleucine led to a greater than 90% inhibition of internal N6-methyladenosine (m6A) methylations of the viral genome RNA. nih.gov Furthermore, it was observed that the predominant 5'-terminal cap structure in viral RNA from treated cells was the unmethylated "cap 0" (m7G(5')pppG) instead of the mature "cap 1" (m7G(5')pppGm). nih.gov This indicates that while the initial guanine-N7 methylation of the cap is less sensitive to SAM depletion, the subsequent 2'-O-methylation of the penultimate ribose is significantly impaired. nih.gov These findings suggest that internal m6A and penultimate ribose methylations are not absolutely required for the synthesis and function of avian sarcoma virus RNA. nih.gov

Effect of Cycloleucine on Viral RNA Methylation Observation Reference
Internal m6A Methylation>90% inhibition in avian sarcoma virus genome RNA. nih.gov
5'-Terminal Cap StructurePredominance of unmethylated "cap 0" (m7G(5')pppG). nih.gov
Impact of Cycloleucine on m6A Levels and Cellular Processes
Cell Type Observed Effect
Poultry Myoblast CellsDose-dependent decrease in total m6A levels.
Depression of myoblast proliferation and inhibition of myotube formation.
HeLa CellsReduction of m6A levels in histone H1.0, H1.2, and H1.4 transcripts.

The effects of cycloleucine extend to the biosynthesis and function of transfer RNA (tRNA), which are essential for protein synthesis. In Chinese Hamster Ovary (CHO) cells, treatment with cycloleucine leads to the production of extensively undermethylated tRNAs, with methylation levels reduced by more than 90%. nih.govoup.com This lack of methylation has significant consequences for tRNA maturation and function. The rate of appearance of newly synthesized tRNAs into the cytoplasm is markedly reduced by about 50% in cycloleucine-treated cells. nih.govoup.com Although these undermethylated tRNAs are still able to be integrated into polysomes, they do so at a slower rate compared to normally methylated tRNAs. nih.govoup.com This suggests that while a complete set of methylations is not strictly obligatory for tRNA production and utilization, the absence of these modifications reduces the efficiency of the maturation process and their subsequent participation in protein biosynthesis. oup.com

Consequences of Cycloleucine on tRNA in CHO Cells
Parameter Observation
tRNA Methylation>90% reduction in methylation.
Cytoplasmic Appearance of new tRNAsRate reduced by approximately 50%.
Polysome IntegrationOccurs at a slower rate compared to normally methylated tRNAs.
Impact on Mitochondrial Ribosomal RNA Precursor Accumulation and Processing

This compound functions as a potent inhibitor of methylation reactions, a process with significant consequences for mitochondrial function. nih.gov One of its well-documented effects is the disruption of the maturation of mitochondrial ribosomal RNA (rRNA). nih.gov As an inhibitor of S-adenosyl-methionine mediated methylation, cycloleucine interferes with the necessary modifications of mitochondrial macromolecules. medchemexpress.comdrugbank.comdrugbank.com

Research conducted on hamster cells has demonstrated that treatment with cycloleucine leads to the accumulation of a novel and discrete RNA fraction within the mitochondria, termed 'Cy RNA'. nih.gov This molecule has been identified as a polycistronic precursor to the mitochondrial ribosomal RNAs. Further characterization revealed the following:

Size: Cy RNA presents as a distinct band in acrylamide (B121943) gel electrophoresis with an approximate chain length of 2,600 nucleotides. nih.gov

Identity: Through DNA-RNA hybridization, Cy RNA was shown to specifically bind to restriction fragments containing the genes for the mitochondrial rRNAs. nih.gov

This evidence strongly suggests that Cy RNA is a precursor transcript that fails to undergo proper processing into mature ribosomal RNAs. nih.gov The accumulation of this precursor indicates that its processing is critically dependent on normal methylation events, which are blocked by cycloleucine. nih.gov The failure to process these precursors can stall the biogenesis of functional mitoribosomes, which are essential for synthesizing proteins encoded by the mitochondrial genome. researchgate.net

Characteristics of 'Cy RNA' Accumulation Induced by Cycloleucine
ParameterFindingReference
Inducing AgentCycloleucine (methylation inhibitor) nih.gov
Accumulated Molecule'Cy RNA', a discrete RNA fraction nih.gov
Apparent Chain Length~2600 nucleotides nih.gov
IdentificationPolycistronic precursor to mitochondrial ribosomal RNA (rRNA) nih.gov
Inferred MechanismInhibition of methylation-dependent processing of the rRNA precursor nih.gov

Interaction with N-Methyl-D-Aspartate (NMDA) Receptor Complex

This compound is a recognized modulator of the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system. Its interaction is primarily focused on the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the receptor.

Cycloleucine acts as a competitive antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor complex. medchemexpress.comnih.gov This antagonism has been demonstrated in both radioligand binding studies and electrophysiological recordings. In dissociated hippocampal neuronal cultures, cycloleucine was shown to cause a reversible, dose-dependent inhibition of NMDA-evoked inward currents. nih.gov The potency of this inhibition is influenced by the concentration of the co-agonist glycine.

In the presence of 1 µM glycine, cycloleucine inhibits NMDA responses with an IC₅₀ of 24 µM. nih.gov

Binding studies have determined a Kᵢ value of 600 µM for cycloleucine at the NMDA receptor-associated glycine receptor. medchemexpress.com

This antagonistic action at the glycine site prevents the conformational changes required for channel activation, even when the primary agonist, glutamate, is bound to the GluN2 subunit. nih.govembopress.org

While cycloleucine's primary mechanism at the NMDA receptor is competitive antagonism at the glycine site, evidence suggests a more complex interaction. nih.gov Studies have shown that the blockade of NMDA-evoked currents by cycloleucine cannot be completely overcome by high concentrations of glycine (up to 1 mM). nih.gov This indicates that cycloleucine may interact with an additional site on the receptor-channel complex beyond the glycine binding pocket. nih.gov

This secondary effect points towards a form of allosteric modulation, where binding to a site distinct from the agonist site influences the receptor's function. nih.gov The non-surmountable component of the block suggests that cycloleucine may induce or stabilize a receptor conformation that is less responsive to agonist binding, thereby allosterically modulating the receptor's activity. nih.govnih.gov The cycloleucine-induced block is also noted to be independent of the membrane holding potential, distinguishing its mechanism from channel-blocking antagonists. nih.gov

Inhibitory Action of Cycloleucine on NMDA Receptors
ParameterValue/ObservationReference
MechanismCompetitive antagonist at the glycine site medchemexpress.comnih.gov
IC₅₀ (vs. 1 µM glycine)24 µM nih.gov
Kᵢ600 µM medchemexpress.com
Additional InteractionBlock is not completely reversed by high glycine concentrations, suggesting interaction with an additional site (allosteric modulation) nih.gov
Voltage DependenceBlock is unaffected by shifts in holding potential nih.gov

The structural basis for the interaction of ligands with the NMDA receptor's glycine site has been elucidated through crystallography. pnas.orgnih.gov Crystal structures of the NMDA receptor's GluN1 ligand-binding domain have been solved in complex with various ligands, including the antagonist cycloleucine. pnas.orgnih.gov These studies reveal that the binding pocket is a "clamshell-like" structure.

The antagonist properties of cycloleucine are related to its inability to induce the full domain closure of the clamshell structure that is required for receptor activation. embopress.org Unlike agonists such as glycine or D-serine, which promote a closed conformation, cycloleucine binds in a manner that stabilizes a more open or partially open state, preventing the transduction of the binding event into ion channel gating. embopress.org The cyclic structure of cycloleucine restricts its conformational flexibility, which is a key determinant of its antagonist profile compared to the flexible, linear structure of the natural agonist, glycine. Structure-activity relationship (SAR) studies on other glycine site ligands have shown that retaining agonistic activity is challenging, as modifications to the core amino acid structure can easily convert a compound into a partial agonist or a full antagonist. chemsrc.com The unique, constrained ring of cycloleucine provides a rigid scaffold that occupies the binding site without providing the necessary interactions to trigger the conformational change for channel opening, thus defining its antagonist role.

Influence on Amino Acid Transport Systems

This compound significantly affects cellular metabolism by interfering with the transport of natural amino acids across biological membranes.

As a non-metabolizable amino acid analogue, cycloleucine competes with endogenous amino acids for transport by various carrier systems. nih.govnih.gov It is recognized as an analogue of branched-chain amino acids and acts as a non-specific inhibitor of several amino acid transport systems, including System L. semanticscholar.orgmdpi.com

Research has demonstrated its inhibitory effects in different tissues:

Kidney Cortex: Studies on human and rat kidney cortex slices have shown that cycloleucine inhibits the transport of several amino acids, including glycine, lysine, and arginine. nih.gov

Blood-Brain Barrier: One of cycloleucine's key mechanisms of action in the central nervous system is its competition with natural amino acids for transport across the blood-brain barrier. nih.gov This leads to a reduced influx of essential circulating amino acids into the brain. nih.gov

This competitive inhibition can disrupt cellular homeostasis by limiting the availability of amino acids required for protein synthesis and other metabolic processes.

Hormonal Regulation of Cycloleucine Accumulation in Cellular Systems (e.g., Triiodothyronine, Catecholamines)

The cellular accumulation of the non-metabolizable amino acid analog, cycloleucine, is subject to complex regulation by various hormones, most notably thyroid hormones and catecholamines. Research has elucidated that these hormonal influences can be direct, indirect, or synergistic, depending on the cellular context and the specific hormone involved. The mechanisms underlying this regulation often involve modifications of membrane transport proteins, affecting either the influx or efflux of cycloleucine.

Triiodothyronine (T3)

The thyroid hormone L-triiodothyronine (T3) has been demonstrated to directly stimulate the accumulation of cycloleucine in certain cellular systems, such as isolated rat thymocytes. nih.gov This effect is prompt, occurring within minutes, and is independent of new protein synthesis, suggesting a non-genomic mechanism of action likely involving a direct interaction with components of the cell membrane. nih.gov

Kinetic studies have revealed that T3 enhances the net uptake of cycloleucine not by increasing its rate of entry into the cell, but by inhibiting its efflux. nih.gov This inhibition of amino acid exit leads to a greater intracellular concentration of cycloleucine. The effect of T3 on cycloleucine uptake is concentration-dependent, with detectable stimulation observed at concentrations as low as 0.1 µM and reaching a maximum effect at approximately 20 µM in rat thymocytes. nih.gov The potency of thyroxine (T4) in stimulating cycloleucine uptake is about one-third that of T3. nih.gov

Catecholamines

The role of catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), in the regulation of cycloleucine accumulation is more nuanced and can be cell-type specific. In isolated rat thymocytes, adrenergic agonists like epinephrine and norepinephrine, when administered alone across a range of concentrations (10 nM to 0.1 mM), have been found to have no significant effect on the basal accumulation of cycloleucine. nih.gov

However, a significant interaction occurs when these catecholamines are co-administered with T3. nih.gov In this context, catecholamines such as epinephrine and norepinephrine act to potentiate the stimulatory effect of T3 on cycloleucine accumulation. nih.gov This potentiation is also a result of an enhanced inhibition of cycloleucine efflux, a mechanism similar to the action of T3 itself. nih.gov This synergistic effect is mediated primarily through beta-adrenergic receptors, specifically of the beta-1 subtype, and like the direct T3 effect, it is rapid and does not require new protein synthesis. nih.gov

The table below summarizes the observed effects of T3 and catecholamines on cycloleucine accumulation in rat thymocytes, based on published research findings.

ConditionHormone(s) and ConcentrationObserved Effect on Cycloleucine AccumulationMechanism of Action
Control NoneBasal level of accumulation-
T3 Alone L-Triiodothyronine (T3) (1 µM)Significant increaseInhibition of cycloleucine efflux. nih.gov
Catecholamine Alone Epinephrine (10 nM - 0.1 mM)No significant effect. nih.gov-
T3 + Catecholamine T3 (1 µM) + Epinephrine (1 µM)Potentiated increase (greater than T3 alone). nih.govEnhanced inhibition of cycloleucine efflux. nih.gov

Cellular and Developmental Biology Research Involving Cycloleucine Hydrochloride

Regulation of Cell Proliferation and Cell Cycle Progression

Cycloleucine (B556858) hydrochloride's ability to disrupt SAM synthesis makes it a potent modulator of cell proliferation and the cell cycle. By limiting the availability of methyl groups, it triggers specific cellular responses that halt cell division, providing insights into the metabolic regulation of cell cycle checkpoints.

Cycloleucine exhibits notable cytostatic activity, meaning it inhibits cell growth and proliferation across various model systems. This effect is a direct consequence of its role as an inhibitor of S-adenosyl-methionine mediated methylation. chemsrc.com Research has demonstrated its ability to inhibit the viability of human KB (a cell line derived from a nasopharyngeal carcinoma) and mouse L1210s leukemia cell lines. nih.govanjiechem.com Studies have shown that cycloleucine treatment can induce apoptosis (programmed cell death), particularly in cells with elevated levels of certain enzymes like cytochrome P450 2E1, where the depletion of SAM exacerbates cellular stress. wikipedia.orgnih.gov In primary rat hepatocytes, cycloleucine treatment led to significant cell death, which was more pronounced in cells expressing higher levels of CYP2E1. nih.gov

Table 1: Observed Cytostatic Effects of Cycloleucine in Various Cell Lines

Cell Line Organism Cell Type/Origin Observed Effect Reference(s)
KB Human Nasopharyngeal Carcinoma Inhibition of viability/Cytostatic activity nih.govanjiechem.com
L1210s Mouse Leukemia Inhibition of viability/Cytostatic activity nih.govanjiechem.com
Primary Hepatocytes Rat Liver Induction of apoptosis and cytotoxicity, especially when CYP2E1 is elevated nih.gov

The cytostatic effects of cycloleucine are closely linked to its ability to induce cell cycle arrest, primarily in the G1 phase. nih.gov When cellular levels of SAM are depleted through the action of cycloleucine, a checkpoint is activated that prevents cells from transitioning into the S phase, where DNA synthesis occurs. nih.gov Flow cytometric analysis has confirmed that cells treated with cycloleucine accumulate in the G1 phase, with a corresponding depletion of the S phase population. nih.gov This G1 arrest occurs independently of the major nutrient-sensing pathway controlled by mTORC1, suggesting a distinct mechanism for sensing and responding to SAM availability. nih.gov While the primary block is at the G1/S transition, SAM depletion can also cause a delay in the G2/M phase of the cell cycle. nih.gov

Studies on Oocyte and Embryo Development

The processes of oocyte maturation and early embryonic development are exquisitely regulated by epigenetic modifications, including RNA methylation. Cycloleucine hydrochloride has been used as a chemical inhibitor to probe the role of N6-methyladenosine (m6A), a common mRNA modification, in these critical developmental windows.

Research in porcine models demonstrates that cycloleucine negatively impacts oocyte maturation and viability. wikipedia.orgnih.gov Treatment of porcine oocytes with cycloleucine leads to a decrease in their viability and survival rate. wikipedia.org This is associated with several cellular defects, including impaired cumulus expansion, which is essential for oocyte maturation, and an increase in the production of mitochondrial reactive oxygen species (ROS), indicating cellular stress. nih.gov Furthermore, cycloleucine treatment disrupts the proper organization of the spindle and chromosome alignment, critical events for successful meiosis. nih.gov Studies have shown that inhibiting methylation with cycloleucine significantly decreases the rates of germinal vesicle breakdown (GVBD) and the extrusion of the first polar body, key milestones in oocyte maturation. nih.gov

The detrimental effects of cycloleucine extend into post-fertilization development. Inhibition of methylation by cycloleucine impairs the developmental potential of embryos. nih.gov In porcine studies, cycloleucine treatment was found to halt embryonic development at the 4-cell stage. nih.gov The embryos that did manage to develop further into blastocysts were of low quality. nih.gov Treatment with the inhibitor also resulted in decreased cleavage and blastocyst rates in parthenogenetically activated embryos. nih.gov These findings highlight the critical role of methylation-dependent pathways in regulating gene expression and cellular events necessary for the progression through early embryonic milestones. nih.gov

Table 2: Effects of Cycloleucine on Porcine Oocyte and Embryo Development

Developmental Stage Parameter Observed Effect Reference(s)
Oocyte Maturation Cumulus Expansion Impaired nih.gov
Spindle/Chromosome Organization Disrupted spindle organization and chromosome alignment nih.gov
Germinal Vesicle Breakdown (GVBD) Significantly decreased rate nih.gov
First Polar Body Extrusion Significantly decreased rate nih.gov
Viability/Survival Decreased wikipedia.org
Early Embryogenesis Cleavage Rate Halted development at 4-cell stage; decreased cleavage rate nih.govnih.gov

Investigations into Adipogenesis and Metabolic Differentiation

This compound, a competitive inhibitor of S-adenosylmethionine transferase, has been utilized in cellular and developmental biology research to investigate the mechanisms underlying adipogenesis and metabolic differentiation. nih.gov Its primary mode of action in these studies is the inhibition of methylation processes, which has been shown to influence the development and function of adipocytes, the primary cells of adipose tissue.

Research into the effects of this compound on adipocyte growth has demonstrated its capacity to modulate processes integral to adipose tissue expansion. Adipose tissue growth occurs through an increase in adipocyte size (hypertrophy) and number (hyperplasia). Studies have shown that the inhibition of methylation by cycloleucine can influence the proliferation and differentiation of preadipocytes, which are precursor cells that develop into mature adipocytes.

In studies involving chicken preadipocytes, treatment with cycloleucine has been observed to promote the proliferation and differentiation of these cells. nih.gov This suggests that by inhibiting methylation, cycloleucine can foster conditions that are favorable for an increase in the number of adipocytes. The expansion of adipose tissue is a complex process mediated by various factors, including transcription factors and epigenetic modifications. researchgate.net The use of cycloleucine in research allows for the specific investigation of the role of methylation in this multifaceted process.

Furthermore, research on 3T3-L1 cells, a commonly used mammalian preadipocyte cell line, has indicated that cycloleucine can promote the mRNA expression of the fat mass and obesity-associated (FTO) gene. nih.gov The FTO gene is a known regulator of adipocyte development. nih.gov Overexpression of FTO has been linked to increased body weight and fat mass in mice, while its knockdown has been shown to inhibit the proliferation and differentiation of 3T3-L1 preadipocytes. nih.gov This highlights a pathway through which cycloleucine may influence adipocyte growth in mammalian systems.

Table 1: Effect of this compound on Adipocyte-Related Processes

Organism/Cell LineObserved Effect of this compoundReference
Chicken PreadipocytesPromoted proliferation and differentiation. nih.gov
3T3-L1 Cells (Mammalian)Promoted FTO mRNA expression. nih.gov
Porcine AdipocytesSignificantly reduced cellular m6A methylation levels. mdpi.com

The primary mechanism through which this compound exerts its effects on adipogenesis is through the inhibition of N6-methyladenosine (m6A) RNA methylation. nih.govnih.gov m6A is a prevalent post-transcriptional modification of RNA that plays a crucial role in various biological processes, including adipogenesis. nih.gov

In chicken preadipocytes, treatment with cycloleucine has been shown to inhibit global RNA m6A methylation. nih.gov This inhibition of methylation was inversely correlated with lipogenesis; as methylation levels decreased, lipid accumulation and the expression of key adipogenic genes increased. nih.govnih.gov Specifically, the addition of cycloleucine significantly promoted the mRNA expression of critical adipogenic transcription factors such as PPARγ, C/EBPα, and C/EBPβ. nih.gov The protein expression of PPARγ, a master regulator of adipogenesis, was also significantly increased. nih.gov

Similarly, in porcine adipocytes, cycloleucine treatment significantly reduced cellular m6A methylation levels. mdpi.com This is consistent with findings that m6A methylation of RNA is negatively associated with adipogenesis. nih.govnih.gov The demethylase FTO, which removes m6A modifications, has been identified as a key player in this regulatory network. nih.gov Cycloleucine treatment was found to promote FTO mRNA expression in 3T3-L1 cells, suggesting that its pro-adipogenic effects are mediated, at least in part, through the upregulation of this demethylase. nih.gov

The inhibition of methylation by cycloleucine leads to a signaling cascade that ultimately promotes the development of mature adipocytes. For instance, in chicken preadipocytes, the overexpression of FTO, which mimics the effect of cycloleucine-induced methylation inhibition, was found to increase the expression of catenin beta 1 (CTNNB1) by enhancing its RNA stability in an m6A-dependent manner. nih.gov CTNNB1 has been identified as a positive regulator of adipogenesis in this model. nih.gov

Table 2: Impact of this compound on Adipogenic Gene Expression in Chicken Preadipocytes

GeneEffect of this compound TreatmentReference
PPARγ (mRNA)Significantly increased nih.gov
c/EBPα (mRNA)Significantly increased nih.gov
c/EBPβ (mRNA)Significantly increased nih.gov
PPARγ (protein)Significantly increased nih.gov

Neurobiological and Neuropathological Research with Cycloleucine Hydrochloride

Elucidation of Cycloleucine (B556858) Hydrochloride-Induced Neuropathologies

Administration of cycloleucine hydrochloride in animal models produces a distinct set of neurological deficits that serve as valuable experimental platforms for studying nervous system disorders. The pathologies are particularly noted in the peripheral and central nervous systems, with effects varying based on the age of the animal model. nih.gov

This compound is recognized for its ability to cause a distal motor axonopathy, characterized by the degeneration of the distal parts of motor nerves. nih.govnih.gov This condition is induced in both weanling and adult mice following a single dose of the compound. nih.gov Research has shown that within 24 hours of administration, there is a dramatic fall in the twitch and tetanic responses of muscles stimulated through their nerves. nih.gov

Electrophysiological studies reveal significant changes in neuromuscular transmission. A large proportion of end-plates in calf muscles become denervated. nih.gov At other junctions, researchers have observed intermittent failures of transmission and end-plate potentials with prolonged latency. nih.gov These functional deficits are accompanied by morphological abnormalities in the nerve terminals, including swollen mitochondria and a loss of synaptic vesicles. nih.gov This acute, chemically-induced axonopathy provides a reliable experimental model to investigate the mechanisms of nerve terminal degeneration and potential therapeutic interventions.

In addition to its effects on the peripheral nervous system, this compound induces significant pathology in the central nervous system (CNS), particularly in younger animals. nih.gov A key feature of this CNS pathology is the development of intramyelinic vacuolation in the white matter of the brain and spinal cord. nih.gov

These vacuoles appear within 12 hours of administration in 21-day-old mice and become more severe with longer survival times, eventually coalescing and leading to secondary axonal degeneration. nih.gov Interestingly, this myelin vacuolation is not observed in peripheral nerves. nih.gov The vulnerability of the immature, developing CNS to this effect is much greater than that of the fully myelinated adult brain and spinal cord, where little to no myelin vacuolation is noted. nih.gov This age-dependent sensitivity makes this compound a useful agent for studying the processes of myelination and the specific vulnerabilities of the developing CNS. The vacuolation of myelin induced by the compound is similar to that seen in humans with vitamin B12 deficiency. nih.gov

The neurotoxic effects of this compound extend to the degeneration of peripheral nerves and cause significant dysfunction at the neuromuscular junction. nih.gov Axonal lesions appear in the distal portions of motor nerves within 12 to 24 hours, leading to the degeneration of intramuscular nerve fibers and their terminals. nih.gov As the pathology progresses, evidence of axonal degeneration can also be found in the tibial and sciatic nerves. nih.gov

At the neuromuscular junction, the compound induces a state of dysfunction characterized by a reduction in the number of functional end-plates. nih.gov Morphological changes are evident, including areas of electron-lucent axoplasm, swollen and degenerating mitochondria, and nerve terminals depleted of synaptic vesicles. nih.gov These pathological changes underpin the progressive muscle weakness and ataxia observed in animal models. nih.gov

Table 1: Summary of this compound-Induced Neuropathologies

Pathology Affected Area Key Research Findings Timeline of Onset
Distal Motor Axonopathy Distal motor nerves, intramuscular nerve fibersDegeneration of nerve terminals, denervation of muscle end-plates, reduced muscle twitch response. nih.govnih.gov12-24 hours nih.gov
Myelin Vacuolation Central Nervous System (White Matter)Intramyelinic vacuolation, coalescing of vacuoles, secondary axonal degeneration. Primarily affects young, developing CNS. nih.govWithin 12 hours nih.gov
Peripheral Nerve Degeneration Intramuscular, Tibial, and Sciatic NervesAxonal lesions and degeneration of nerve fibers. nih.gov12-24 hours, with later progression nih.gov
Neuromuscular Junction Dysfunction Motor End-PlatesSwollen mitochondria, loss of synaptic vesicles, intermittent transmission failure. nih.gov12-24 hours nih.gov

Mechanistic Insights into this compound Neurotoxicity

The neurotoxic effects of this compound are rooted in its potent inhibition of a key enzymatic step in cellular metabolism. This inhibition triggers a cascade of biochemical disruptions that ultimately lead to the observed neuropathologies.

This compound is a competitive inhibitor of the enzyme methionine adenosyltransferase. nih.govcancer.gov This enzyme is responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. cancer.gov SAM is the principal methyl donor for a vast number of crucial transmethylation reactions within the cell. nih.gov

By blocking SAM synthesis, this compound effectively impairs the entire vitamin B12 and folate-dependent methyl-transfer pathway. nih.gov This pathway is essential for the methylation of proteins, lipids, and nucleic acids, which are vital for cellular function and maintenance. Disruption of these methylation reactions is believed to be the primary cause of the subsequent neurological damage. nih.gov The neurological lesions observed, particularly the myelin vacuolation, bear a resemblance to those seen in vitamin B12 deficiency, a condition also known to impair this metabolic pathway. nih.gov

The impairment of transmethylation processes by this compound has direct consequences for the molecular composition and stability of the myelin sheath. One of the most significant effects is the inhibition of myelin basic protein (MBP) methylation. nih.govnih.gov The methylation of an arginine residue on MBP is a critical post-translational modification believed to be important for the formation and stabilization of the myelin sheath. nih.govnih.gov this compound administration has been shown to decrease the incorporation of methyl groups into MBP in vivo. nih.gov

Table 2: Biochemical Effects of this compound

Biochemical Target/Process Effect of this compound Consequence
Methionine Adenosyltransferase Competitive Inhibition nih.govcancer.govDecreased S-adenosylmethionine (SAM) synthesis. nih.govnih.gov
Methyl-Transfer Pathway Impairment nih.govDisruption of methylation of proteins, lipids, and nucleic acids. cancer.gov
Myelin Basic Protein (MBP) Decreased methylation. nih.govImpaired myelin formation and stability. nih.gov
Myelin Lipid Composition Reduction in phospholipids and galactolipids (including sulfatides); increase in sphingomyelin. nih.govAltered myelin sheath structure and integrity. nih.gov

Physiological Characterization of Neuromuscular Transmission Abnormalities

This compound administration has been demonstrated to induce significant abnormalities in neuromuscular transmission, primarily through a distal motor axonopathy. This is thought to result from the inhibition of the vitamin B12/folate-dependent methyl-transfer reaction, leading to disruptions in the phospholipid composition of the axolemma at the neuromuscular junction. ucl.ac.uk These changes are hypothesized to increase the microviscosity of the axonal membrane, thereby reducing the efficiency of ion channels and pumps crucial for maintaining the electrochemical gradients necessary for the structural and functional integrity of the neuromuscular junction. ucl.ac.uk

Electrophysiological studies in mice have revealed a series of functional deficits following cycloleucine administration. Within 24 hours in adult mice, there is a dramatic fall in the twitch and tetanic responses of the extensor digitorum longus (Edl) and soleus muscles when evoked by neural stimulation. ucl.ac.uk Intracellular recordings from these muscles at the same time point show a significant number of denervated end-plates. ucl.ac.uk Other end-plates exhibit intermittent failures in transmission and end-plate potentials (epps) with prolonged latencies. ucl.ac.uk

A notable finding is the occurrence of abnormally high frequencies of miniature end-plate potentials (mepps) in the soleus and Edl muscles of both young and adult mice within 12 to 24 hours of cycloleucine administration. ucl.ac.uk Over the subsequent 2-3 days, there is a further reduction in the number of muscle fibers in the soleus and Edl that demonstrate mepps or epps. ucl.ac.uk Interestingly, the muscle spindles in the soleus muscle remain functionally and structurally intact. ucl.ac.uk A limited recovery of function in the soleus and Edl muscles is observed at 7 days post-administration in both young and adult mice. ucl.ac.uk However, in the biceps brachii of young mice, denervated end-plates and abnormally high mepp frequencies are still present at 7 days, suggesting a progression of the axonopathy to more proximal muscles over time. ucl.ac.uk

Morphological examinations of the neuromuscular junctions in the soleus and Edl muscles at 24 hours reveal significant abnormalities. These include areas of electron-lucent axoplasm, swollen and degenerative mitochondria, and nerve terminals depleted of synaptic vesicles. ucl.ac.uk

Interactive Data Table: Electrophysiological and Morphological Changes in Neuromuscular Transmission Induced by this compound

Time PointMuscle GroupElectrophysiological FindingsMorphological Findings
12-24 hoursSoleus, EdlDramatically reduced twitch and tetanic responses; Significant number of denervated end-plates; Intermittent transmission failures; Prolonged epp latencies; Abnormally high mepp frequencies. ucl.ac.ukAreas of electron-lucent axoplasm; Swollen, degenerative mitochondria; Nerve terminals lacking synaptic vesicles. ucl.ac.uk
2-3 daysSoleus, EdlFurther reduction in the number of fibers showing mepps or epps. ucl.ac.ukNot specified
7 daysSoleus, EdlLimited recovery of function. ucl.ac.ukNot specified
7 daysBiceps brachiiDenervated end-plates; Abnormally high mepp frequencies. ucl.ac.ukNot specified

Amelioration Strategies for this compound-Induced Neurological Dysfunctions

Currently, there is a lack of direct research on specific and established amelioration strategies for the neurological dysfunctions induced by this compound. However, based on its primary mechanism of action—the inhibition of the methyl-transfer reaction and subsequent depletion of S-adenosyl-L-methionine (SAM)—several potential therapeutic avenues can be hypothesized. It is crucial to note that the following strategies are inferred from the biochemical actions of cycloleucine and research in related areas of neurotoxicity, and have not been specifically validated for cycloleucine-induced neurological dysfunction.

The core of cycloleucine's neurotoxicity lies in its disruption of methylation processes. Therefore, a logical approach to amelioration would be the replenishment of key methyl donors.

S-Adenosyl-L-Methionine (SAM) Supplementation: Direct supplementation with SAM could potentially bypass the inhibitory effect of cycloleucine on its synthesis. In a study on hepatocytes, SAM was shown to prevent cycloleucine-induced apoptosis, suggesting a protective effect that might extend to neuronal cells.

Methionine Supplementation: As the precursor to SAM, increasing the availability of methionine could help to drive the production of SAM, potentially overcoming the competitive inhibition by cycloleucine.

Folate and Vitamin B12 Supplementation: Since cycloleucine inhibits the vitamin B12/folate-dependent methyl-transfer reaction, providing an abundance of these co-factors could theoretically support the residual function of the methylation cycle.

Another potential strategy involves mitigating the downstream effects of methyl-transfer inhibition, such as oxidative stress.

Antioxidant Therapy: The disruption of cellular methylation processes can lead to increased oxidative stress. The administration of antioxidants could help to protect neurons from this secondary damage. In the context of cycloleucine-induced toxicity in hepatocytes, antioxidants were shown to be protective.

It is important to emphasize that these proposed strategies are theoretical and require rigorous investigation to determine their efficacy and safety in the context of cycloleucine-induced neurological dysfunctions.

Interactive Data Table: Potential Amelioration Strategies for this compound-Induced Neurological Dysfunctions

StrategyRationaleSupporting Evidence/Hypothesis
Methyl Donor Supplementation
S-Adenosyl-L-Methionine (SAM)Directly replenishes the depleted methyl donor.Shown to prevent cycloleucine-induced apoptosis in hepatocytes.
MethionineIncreases the substrate for SAM synthesis.May help overcome competitive inhibition by cycloleucine.
Folate and Vitamin B12Supports the function of the methyl-transfer reaction.Cycloleucine's mechanism involves inhibition of the B12/folate-dependent pathway.
Antioxidant Therapy
General AntioxidantsMitigates secondary oxidative stress.Shown to be protective against cycloleucine-induced toxicity in hepatocytes.

Plant Biological Research Utilizing Cycloleucine Hydrochloride

Effects on Plant Growth and Morphological Development

Table 1: Effect of Cycloleucine (B556858) Hydrochloride on Eggplant Growth Parameters

Treatment (mmol L⁻¹)Plant Height (cm)Stem Diameter (mm)Shoot Fresh Weight (g)Shoot Dry Weight (g)
0 (Control)16.693.587.550.79
20Data Not Available in SnippetData Not Available in SnippetData Not Available in SnippetData Not Available in Snippet

The development of trichomes, or leaf hairs, on the abaxial (lower) surface of leaves is also negatively affected by cycloleucine hydrochloride. igrownews.comresearchgate.netnih.gov Studies have observed that the application of this compound hinders the development and reduces the density of these abaxial leaf hairs. researchgate.netnih.gov

Modulation of Photosynthetic Processes and Carbon Fixation

This compound has been shown to interfere with the critical process of photosynthesis, by which plants convert light energy into chemical energy. igrownews.comresearchgate.netnih.gov

A primary consequence of this compound treatment is the inhibition of the net photosynthetic rate. igrownews.comresearchgate.netnih.gov This reduction indicates a lower efficiency in the plant's ability to fix atmospheric carbon dioxide into organic compounds, which is fundamental for plant biomass accumulation. researchgate.net

The inhibitory effect on photosynthesis extends to the molecular level, specifically impacting the Calvin cycle, the pathway responsible for carbon fixation. igrownews.comresearchgate.netnih.gov Research indicates that this compound inhibits the activities of key enzymes within this cycle. igrownews.comresearchgate.netnih.gov The Calvin cycle involves several crucial enzymes, including RuBisCO, which are essential for converting carbon dioxide into sugars. wikipedia.orgopenmedscience.com By impeding these enzymes, cycloleucine disrupts the entire process of photosynthetic carbon reduction. igrownews.comnih.gov

Alterations in Endogenous Plant Hormone Profiles

Plant hormones, or phytohormones, are critical regulators of growth and development. This compound significantly alters the internal balance of these crucial signaling molecules. igrownews.comresearchgate.netnih.gov Studies on eggplant have revealed that treatment with the compound leads to a decrease in the endogenous content of specific hormones. igrownews.comresearchgate.netnih.gov Notably, levels of Indoleacetic acid (IAA), a primary auxin that plays a central role in maintaining apical dominance, were reduced. igrownews.comnih.govquora.com Additionally, the concentration of Abscisic acid (ABA), a hormone often involved in plant stress responses, was also found to be lower following treatment. igrownews.comresearchgate.netnih.gov

Table 2: Summary of this compound Effects on Endogenous Hormones

Endogenous HormoneObserved EffectPrimary Function
Indoleacetic acid (IAA)DecreasedRegulates growth, stimulates cell elongation, maintains apical dominance quora.comnih.gov
Abscisic acid (ABA)DecreasedAssociated with stress responses, involved in bud dormancy igrownews.comnih.gov

Effects on Indoleacetic Acid (IAA) Content

Research on the application of cycloleucine to eggplant (Solanum melongena L.) has demonstrated a significant impact on the endogenous levels of Indoleacetic Acid (IAA), a crucial auxin involved in plant growth and development. The study revealed that treatment with cycloleucine led to a decrease in IAA content. nih.govnih.govigrownews.comresearchgate.net This reduction in IAA is associated with observed phenotypic changes in the plants, such as the loss of apical dominance and the emergence of an increased number of lateral shoots. nih.govigrownews.com

The inhibitory effect of cycloleucine on IAA levels is concentration-dependent. In the aforementioned study, different concentrations of cycloleucine were tested, and a significant reduction in IAA was recorded, particularly at a concentration of 20 mmol L⁻¹. nih.govigrownews.comresearchgate.net

Table 1: Effect of this compound on Endogenous IAA Content in Eggplant Leaves

Treatment IAA Content (ng/g FW)
Control (0 mmol L⁻¹ Cycloleucine) ~18
10 mmol L⁻¹ Cycloleucine ~14
20 mmol L⁻¹ Cycloleucine ~12
40 mmol L⁻¹ Cycloleucine ~13

Data is approximate based on graphical representation in the source study.

Changes in Abscisic Acid (ABA) Levels

Similar to its effect on IAA, this compound has been shown to influence the concentration of Abscisic Acid (ABA), a plant hormone primarily known for its role in stress responses and seed dormancy. The research on eggplant indicates that the application of cycloleucine results in a decrease in the endogenous ABA content. nih.govnih.govigrownews.comresearchgate.net

This reduction in ABA levels was observed across different concentrations of cycloleucine treatment. The decrease in this stress-related hormone is another indicator of the significant physiological impact of cycloleucine on plant systems.

Table 2: Effect of this compound on Endogenous ABA Content in Eggplant Leaves

Treatment ABA Content (ng/g FW)
Control (0 mmol L⁻¹ Cycloleucine) ~280
10 mmol L⁻¹ Cycloleucine ~220
20 mmol L⁻¹ Cycloleucine ~180
40 mmol L⁻¹ Cycloleucine ~200

Data is approximate based on graphical representation in the source study.

This compound as a Probe for Plant Methylation Studies

This inhibitory property allows researchers to investigate the functional significance of methylation in various plant processes. For instance, the stunted growth, deformed leaves, and delayed flower bud differentiation observed in eggplants treated with cycloleucine can be partly attributed to the disruption of normal methylation-dependent pathways. nih.gov

Influence on Amino Acid Conversion and Utilization in Plants

The application of this compound has been demonstrated to affect the conversion and utilization of several amino acids in plants. In the study on eggplants, cycloleucine treatment was found to impact the metabolism of glutamate, arginine, threonine, and glycine (B1666218). nih.govigrownews.com This interference with amino acid metabolism is likely a downstream consequence of the inhibition of S-adenosylmethionine synthesis, as SAM is not only a methyl donor but also a precursor for the synthesis of certain amino acids and polyamines. The altered amino acid profiles in cycloleucine-treated plants underscore the interconnectedness of methylation pathways and amino acid metabolism in supporting normal plant growth and development.

Chemical Synthesis and Derivatization of Cycloleucine and Its Analogues

Historical and Contemporary Synthetic Methodologies for Cycloleucine (B556858) Hydrochloride

The synthesis of α,α-disubstituted amino acids like cycloleucine has historically relied on robust and well-established chemical reactions. Two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are particularly notable for their utility in preparing cycloleucine from the readily available starting material, cyclopentanone.

Strecker Synthesis: The Strecker synthesis is a three-component reaction that produces an α-amino acid from an aldehyde or ketone. masterorganicchemistry.commasterorganicchemistry.com For cycloleucine, the synthesis commences with cyclopentanone, which reacts with ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN) or, more commonly, a mixture of ammonium (B1175870) chloride (NH₄Cl) and potassium cyanide (KCN). masterorganicchemistry.comwikipedia.org

Imine Formation: Cyclopentanone reacts with ammonia to form a cyclopentyl imine intermediate, with the elimination of water.

Aminonitrile Formation: A cyanide ion then attacks the imine, yielding 1-aminocyclopentane-1-carbonitrile.

Hydrolysis: The resulting α-aminonitrile is subsequently hydrolyzed under acidic conditions (e.g., using aqueous HCl), which converts the nitrile group into a carboxylic acid, producing cycloleucine. wikipedia.org

Finally, treatment with hydrochloric acid allows for the isolation of the final product as the stable, crystalline cycloleucine hydrochloride salt. google.com

Bucherer-Bergs Reaction: This multicomponent reaction provides an alternative route to α,α-disubstituted amino acids via a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.org The process involves heating a ketone with potassium cyanide and ammonium carbonate. organic-chemistry.orgnih.gov

Hydantoin Formation: Cyclopentanone is reacted with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). This reaction proceeds through the formation of a cyanohydrin and an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the carbonate) to form 5,5-pentamethylenehydantoin. alfa-chemistry.comnih.gov

Hydrolysis: The stable hydantoin intermediate is isolated and then hydrolyzed, typically under strong basic or acidic conditions, to open the heterocyclic ring and yield the desired 1-aminocyclopentane-1-carboxylic acid. alfa-chemistry.com

The free amino acid is then converted to its hydrochloride salt for improved stability and handling. While these historical methods produce a racemic mixture, contemporary advancements have focused on developing asymmetric variations to yield enantiomerically pure amino acids, often employing chiral auxiliaries or catalysts. researchgate.net

Table 6.1: Comparison of Historical Synthetic Routes to Cycloleucine
FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Cyclopentanone, NH₃/NH₄Cl, KCN/HCNCyclopentanone, (NH₄)₂CO₃, KCN
Key Intermediate 1-Aminocyclopentane-1-carbonitrile5,5-Pentamethylenehydantoin
Final Step Hydrolysis of nitrileHydrolysis of hydantoin ring
Primary Product Racemic α-amino acidRacemic α-amino acid
Advantages Direct route to aminonitrileOften provides stable, crystalline intermediate

Strategies for the Preparation of Cycloleucine Derivatives

The unique structural properties of cycloleucine make it an attractive building block for creating more complex molecules with specific conformational constraints.

In peptide synthesis, the protection of the α-amino group is a critical step to ensure controlled, sequential amide bond formation. The tert-butyloxycarbonyl (Boc) group is a commonly used acid-labile protecting group. The synthesis of Boc-cycloleucine follows a standard procedure for amino acid protection.

The reaction is typically carried out by treating cycloleucine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a mixed solvent system, such as dioxane and water, in the presence of a base like sodium bicarbonate or sodium hydroxide. chemicalbook.com The base deprotonates the amino group, enhancing its nucleophilicity to attack the Boc-anhydride. After the reaction, the mixture is acidified to protonate the carboxylic acid, allowing for extraction of the N-Boc-protected product into an organic solvent. chemicalbook.com This straightforward and high-yielding procedure provides the essential building block for incorporating cycloleucine into peptide chains using solid-phase or solution-phase techniques.

The incorporation of cycloleucine into a growing peptide chain presents a synthetic challenge due to its structure. As an α,α-disubstituted amino acid, both the amine and the carboxylic acid groups are sterically hindered, which significantly slows the rate of peptide bond formation compared to proteinogenic amino acids. researchgate.net

Standard coupling reagents used in solid-phase peptide synthesis (SPPS), such as dicyclohexylcarbodiimide (B1669883) (DCC), are often inefficient for coupling sterically demanding residues, leading to low yields and incomplete reactions. researchgate.netnih.gov To overcome this kinetic barrier, more potent activating reagents are required. These reagents rapidly convert the carboxylic acid into a highly reactive intermediate, facilitating its reaction with the N-terminal amine of the peptide chain. iris-biotech.debachem.com The development of uronium/aminium and phosphonium (B103445) salt-based coupling reagents has been crucial for the successful synthesis of peptides containing hindered amino acids like cycloleucine. peptide.comluxembourg-bio.com

Table 6.2: High-Efficiency Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesFull NameCharacteristics
Uronium/Aminium Salts HATU, HBTU, COMU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, fast coupling times, low racemization. COMU is a safer alternative to benzotriazole-based reagents. bachem.compeptide.com
Phosphonium Salts PyBOP, PyAOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery effective for hindered couplings, including N-methylated amino acids. researchgate.netpeptide.com
Other TFFHTetramethylfluoroformamidinium hexafluorophosphateGenerates highly reactive amino acid fluorides in situ, which are particularly effective for coupling α,α-disubstituted amino acids. bachem.com

The rigid cyclopentane (B165970) ring of cycloleucine is a valuable design element for creating novel bioactive compounds. By incorporating this scaffold, chemists can restrict the conformational freedom of a molecule, which can lead to increased potency and selectivity for a biological target.

An example of this approach is the synthesis of novel tachykinin NK₂ receptor antagonists. sigmaaldrich.com In this work, cycloleucine was used as a central scaffold to orient other functional groups in a specific three-dimensional arrangement required for receptor binding. The constrained nature of the cycloleucine core helps to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Furthermore, cycloleucine itself has been identified as an antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the central nervous system. drugbank.comselleckchem.com This has spurred the design of new cycloleucine-based derivatives aimed at modulating NMDA receptor activity for potential therapeutic applications.

Cycloleucine as a Building Block in Complex Organic Molecule Synthesis

Beyond its use in peptides, cycloleucine serves as a versatile building block for the synthesis of more complex organic molecules. Its bifunctional nature (amine and carboxylic acid) and rigid cyclic core make it a useful starting point for creating novel chemical architectures.

Specific examples of its application include:

Synthesis of Phosphonylmethylaminocyclopentane-1-carboxylic acid: This compound can be synthesized from cycloleucine via a Kabachnik-Fields reaction, which involves reacting cycloleucine with paraformaldehyde and diethyl phosphite. sigmaaldrich.com

Synthesis of Tachykinin NK₂ Receptor Antagonists: As mentioned previously, cycloleucine was a key component in the synthesis of complex molecules like Benzo[b]thiophene-2-carboxylic acid {1-[1-(R)-(3-morpholin-4-ylpropylcarbamoyl)-2-phenylethylcarbamoyl]cyclopentyl}-amide. sigmaaldrich.com In this multi-step synthesis, the cycloleucine unit is first coupled to other amino acid derivatives before the final elaborations are performed, demonstrating its compatibility with standard peptide coupling and organic synthesis reactions.

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For cycloleucine and its analogues, SAR studies have provided insight into the requirements for binding to specific biological targets, such as amino acid transporters and neurotransmitter receptors.

NMDA Receptor: Cycloleucine is known to interact with the glycine co-agonist site on the NMDA receptor. nih.gov SAR studies comparing cycloleucine with other cyclic amino acids have revealed specific structural requirements for binding. For instance, the affinity of these ligands varies between different NMDA receptor subunits (NR1 and NR3). The ring size and conformation are critical determinants of binding affinity.

Table 6.3: Relative Affinity of Cyclic Amino Acids for NMDA Receptor Subunits nih.gov
CompoundStructureAffinity Rank at NR1 SubunitAffinity Rank at NR3 Subunit
Cycloleucine 1-Aminocyclopentane-1-carboxylic acid3rd (Lowest)3rd (Lowest)
ACPC 1-Aminocyclopropane-1-carboxylic acid1st (Highest)2nd
ACBC 1-Aminocyclobutane-1-carboxylic acid2nd1st (Highest)

This data indicates that smaller ring systems are generally preferred at the NMDA receptor glycine site, with the three-membered ring of ACPC showing the highest affinity for the NR1 subunit. nih.gov

L-type Amino Acid Transporter 1 (LAT1): LAT1 is a transporter responsible for carrying large neutral amino acids across cell membranes, including the blood-brain barrier, and it is overexpressed in many types of cancer cells. nih.govesmed.org Cycloleucine is a known substrate for LAT1. Ligand design studies for LAT1 have shown that the transporter recognizes the core α-amino acid structure. The size and lipophilicity of the side chain are crucial for binding and transport. mdpi.comnih.gov The rigid cyclopentyl group of cycloleucine provides a bulky, lipophilic side chain that is well-tolerated by the LAT1 binding pocket. SAR studies on related compounds have shown that modifications to the side chain can significantly alter affinity and transport efficiency, providing a basis for designing LAT1-targeted drugs or imaging agents. esmed.org

Advanced Research Methodologies and Future Directions

In Vitro and Ex Vivo Experimental Systems for Cycloleucine (B556858) Hydrochloride Studies

In vitro and ex vivo models are fundamental to understanding the direct effects of cycloleucine hydrochloride on biological systems in a controlled environment. These systems allow for the detailed examination of cellular processes without the complexities of a whole organism.

A variety of cell-based (in vitro) systems have been employed to study the effects of cycloleucine. For instance, the impact of cycloleucine on adipogenesis has been investigated using porcine adipocytes. drugbank.com Similarly, the influence of the compound on reproductive and developmental processes has been explored in porcine oocytes and cumulus cells. drugbank.com In the context of liver function and toxicology, primary rat hepatocytes have served as a valuable model to study cycloleucine's effect on S-adenosyl methionine (SAM) levels and subsequent apoptosis. drugbank.com

The study of myogenesis, or muscle development, has utilized chicken myoblast cells to analyze the inhibitory effects of cycloleucine. nih.gov Furthermore, the compound's role as an inhibitor of viral RNA methylation has been examined in B77 transformed chick embryo fibroblasts. medchemexpress.com The cytostatic properties of cycloleucine have been demonstrated in cancer cell lines, including human KB cells and mouse L1210s leukemia cells. medchemexpress.com Additionally, cultured human fibroblasts have been instrumental in studying the compound's influence on amino acid uptake. mdpi.com

Ex vivo studies, which use tissues from an organism in an artificial environment, provide a bridge between in vitro and in vivo research. A notable example is the use of microperfusion of single proximal tubules from the rat kidney to study the renal tubular reabsorption of cycloleucine and its inhibitory effects on the transport of other amino acids. nih.gov

Experimental SystemOrganism/Tissue of OriginResearch FocusKey Findings
Porcine AdipocytesPorcineAdipogenesis and m6A demethylationCycloleucine increased adipocyte growth by inhibiting m6A levels. drugbank.com
Porcine Oocytes and Cumulus CellsPorcineOocyte and embryo developmentCycloleucine inhibited porcine oocyte and embryo development. drugbank.com
Primary Rat HepatocytesRatS-adenosyl methionine (SAM) levels and apoptosisCycloleucine lowered SAM levels and potentiated apoptosis. drugbank.com
Chicken MyoblastsChickenMyogenesisCycloleucine depressed myoblast cell proliferation and inhibited myotube formation. nih.gov
B77 Transformed Chick Embryo FibroblastsChickenViral RNA methylationCycloleucine blocked the internal methylation of viral RNA. medchemexpress.com
Human KB and Mouse L1210s Leukemia CellsHuman, MouseCytostatic effectsCycloleucine inhibited the viability of these cancer cell lines. medchemexpress.com
Cultured Human FibroblastsHumanAmino acid uptakeCycloleucine affects the high-affinity systems of amino acid uptake. mdpi.com
Rat Kidney Proximal Tubules (Ex Vivo)RatRenal tubular reabsorption and amino acid transportCycloleucine is rapidly reabsorbed and inhibits the transport of other amino acids. nih.gov

Analytical Techniques for Mechanistic Elucidation

A diverse range of analytical techniques is crucial for a detailed mechanistic understanding of this compound's biological activities. These methods allow for the separation, quantification, structural analysis, and visualization of molecules and cellular components affected by the compound.

High-Resolution Separation and Quantification Methods (e.g., HPLC, Electrophoresis)

High-Performance Liquid Chromatography (HPLC) and electrophoresis are powerful techniques for the separation and quantification of molecules in complex biological samples. While specific, validated HPLC methods for the routine quantification of this compound are not extensively detailed in the available literature, the principles of reversed-phase HPLC are well-suited for such a task. The development of a stability-indicating HPLC method, for instance, would be crucial for quality control and for studying the compound's stability under various conditions. Such a method would typically involve optimizing parameters like the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength to achieve a high degree of separation and sensitivity. forestchemicalsreview.comnih.govresearchgate.netmdpi.com

Capillary electrophoresis (CE) offers another high-resolution separation technique that could be applied to the analysis of this compound. CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte solution. This method is known for its high efficiency, short analysis time, and minimal sample consumption, making it suitable for the analysis of amino acid derivatives in various matrices. researchgate.netmdpi.comresearchgate.netmedscape.com

Spectroscopic Approaches for Structural and Interactional Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the structure of this compound and for studying its interactions with other molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule in solution. 1H NMR and 13C NMR spectra of cycloleucine have been documented, offering a fingerprint for its identification and structural confirmation. nih.gov

Mass spectrometry (MS) is another critical tool for determining the molecular weight and elemental composition of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its analysis, providing information on its fragmentation patterns which aids in structural elucidation. nih.gov

Imaging Technologies for Cellular and Tissue-Level Assessment (e.g., Fluorescence Microscopy, Electron Microscopy, Scanning Electron Microscopy)

Imaging technologies are vital for visualizing the effects of this compound at the cellular and subcellular levels. Fluorescence microscopy, a technique that uses fluorescent probes to label specific molecules or cellular structures, has been used to monitor the viability of porcine oocytes treated with cycloleucine. drugbank.com This method allows for the quantitative assessment of cellular responses to the compound. The application of advanced fluorescence microscopy techniques could further elucidate the subcellular localization of cycloleucine's targets and its impact on cellular architecture. nih.govdtu.dkfrontiersin.orgwhiterose.ac.ukmdpi.com

Electron microscopy (EM) provides much higher resolution imaging, enabling the visualization of ultrastructural changes within cells. Transmission electron microscopy (TEM) has been employed to examine the spinal cords of rats affected by cycloleucine, revealing considerable myelin splitting. This demonstrates the power of EM in identifying the fine structural damage caused by the compound. nih.gov

Scanning electron microscopy (SEM) is used to study the surface morphology of cells. While specific studies on this compound using SEM are not prominent, this technique could be valuable in assessing changes in cell shape, surface features like microvilli, and cell-to-cell interactions in response to treatment. nih.govnih.govresearchgate.netmdpi.com

Molecular Biological Techniques (e.g., DNA-RNA Hybridization, Dot Blot, Gene Expression Analysis)

Molecular biological techniques are essential for investigating the effects of this compound on nucleic acids and gene expression. DNA-RNA hybridization has been used to characterize a novel RNA fraction, termed 'Cy RNA', that accumulates in the mitochondria of hamster cells treated with cycloleucine. drugbank.com This technique allows for the specific identification and characterization of nucleic acid sequences.

The dot blot method is a simple and effective technique for quantifying specific molecules in a sample. It has been used to measure the concentration of N6-methyladenosine (m6A) in mRNA from porcine adipocytes and chicken myoblasts treated with cycloleucine, demonstrating the compound's inhibitory effect on RNA methylation. drugbank.comnih.gov

Gene expression analysis, often performed using techniques like RNA sequencing (RNA-Seq), provides a comprehensive view of the changes in gene activity in response to a substance. In studies on myogenesis, RNA-Seq has been used to identify differentially expressed genes in chicken myoblast cells treated with cycloleucine. This approach has revealed that cycloleucine treatment leads to changes in the expression of genes involved in skeletal muscle proliferation and differentiation. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology approaches offer powerful in silico methods to predict and analyze the interactions of this compound with its biological targets. These methods can provide insights at the atomic level, guiding further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govsemanticscholar.orgpsu.edu This method could be used to model the interaction of cycloleucine with the active site of enzymes it is known to inhibit, such as methionine adenosyltransferase. By predicting the binding mode and affinity, molecular docking can help to understand the mechanism of inhibition.

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.comnih.govresearchgate.netnih.govyoutube.com MD simulations could be used to investigate the conformational changes in a target protein upon binding of cycloleucine, as well as the stability of the resulting complex. This can provide a more dynamic picture of the interaction than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of this compound, also known as 1-aminocyclopentane-1-carboxylic acid, QSAR studies can be instrumental in predicting its therapeutic efficacy and potential toxicities based on its molecular descriptors.

The fundamental principle of QSAR lies in the hypothesis that the biological effect of a molecule is directly related to its structural properties. These properties are quantified using various descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. For non-proteinogenic amino acids like cycloleucine, specific descriptors have been developed to characterize their unique structural features. A patent for cell-penetrating peptides provides a set of dimensionless Z-descriptor values, which are used to describe the composite physical characteristics of both natural and non-natural amino acids, including cycloleucine. nih.gov These descriptors are crucial for building robust QSAR models.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities are selected. In the case of cycloleucine, this could involve its analogs with varying substituents on the cyclopentane (B165970) ring.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to develop a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, QSAR models could be developed to predict its activity as an inhibitor of specific enzymes or its interaction with receptors. The Z-descriptor values for cycloleucine, as provided in the aforementioned patent, offer a starting point for such modeling studies. nih.gov

Table 1: Z-Descriptor Values for Cycloleucine

Descriptor Value
Z1 -2.95
Z2 -2.16
Z3 -1.66
Z4 -0.65

This table presents the dimensionless Z-descriptor values for cycloleucine, which quantify its physicochemical properties for use in QSAR modeling. nih.gov

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. While specific docking studies for this compound with a particular receptor are not extensively detailed in publicly available literature, the general methodology would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and this compound.

Defining the Binding Site: Identifying the active site or binding pocket of the receptor.

Docking Simulation: Using software like AutoDock or GOLD to perform the docking calculations.

Analysis of Results: Analyzing the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to identify the most likely binding mode.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. A study on the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid utilized quantum mechanical calculations and MD simulations to investigate its conformational preferences. embopress.org The study revealed that the flexibility of the backbone is restricted by the cyclic nature of the side chain, and the stability of different conformations is dependent on the polarity of the environment. embopress.org The conformation of the cyclopentane ring was also found to be influenced by the backbone arrangement. embopress.org Such studies are foundational for understanding how cycloleucine and its derivatives behave in a biological environment.

A typical MD simulation protocol for a this compound-protein complex would include:

System Setup: Placing the docked complex in a simulation box with solvent (e.g., water) and ions to mimic physiological conditions.

Energy Minimization: Removing any steric clashes or unfavorable geometries in the initial system.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the trajectory of the complex.

Trajectory Analysis: Analyzing the simulation data to understand the stability of the complex, key interactions, and conformational flexibility.

X-ray Crystallography for Ligand-Bound Protein Complex Characterization

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic structure of molecules, including protein-ligand complexes. This method provides high-resolution structural information that is invaluable for understanding the precise interactions between a drug candidate and its target, thereby guiding drug design and optimization.

The process of X-ray crystallography involves the following key steps:

Crystallization: Growing well-ordered crystals of the protein-ligand complex. This is often the most challenging step.

Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern produced as the X-rays are scattered by the electrons in the crystal.

Structure Determination: Processing the diffraction data to calculate an electron density map of the molecule.

Model Building and Refinement: Fitting a molecular model to the electron density map and refining it to obtain an accurate 3D structure.

While X-ray crystallography is a cornerstone of structure-based drug design, as of now, there are no publicly available crystal structures of this compound in complex with a specific protein target in the Protein Data Bank (PDB). The availability of such a structure would provide definitive insights into its binding mode and mechanism of action. For instance, crystallographic studies on related cyclic amino acid-protein complexes have been instrumental in elucidating their biological functions.

Emerging Research Avenues and Unexplored Potentials of this compound

This compound continues to be a compound of interest with several emerging research avenues and unexplored potentials, primarily stemming from its role as a methylation inhibitor and its interaction with amino acid transport systems.

One of the promising future directions for cycloleucine research is in the field of neurodegenerative diseases. A computational prediction method has suggested that cycloleucine could be a potential therapeutic for Alzheimer's disease. echemi.com This prediction is based on its known activity as a potent and selective antagonist of NMDA receptor-mediated responses, a pathway implicated in the pathophysiology of Alzheimer's. echemi.com Further preclinical and clinical investigations are warranted to explore this potential application.

The role of cycloleucine as an inhibitor of S-adenosyl-methionine (SAM)-mediated methylation opens up avenues for its application in virology and oncology. researchgate.net By inhibiting nucleic acid methylation, cycloleucine can disrupt viral replication and cell cycle progression. researchgate.net Recent studies have shown that cycloleucine can reduce Hepatitis B virus (HBV) RNA levels and protein production, suggesting its potential as an antiviral agent. In oncology, its cytostatic and antineoplastic activities could be harnessed for the development of novel cancer therapies, potentially in combination with other chemotherapeutic agents. researchgate.net

Furthermore, the incorporation of cycloleucine into peptides as a non-canonical amino acid is an area of growing interest in peptidomimetic drug design. nih.gov Its constrained cyclic structure can be used to induce specific secondary structures in peptides, enhancing their stability, and biological activity. nih.gov This could lead to the development of novel peptide-based therapeutics with improved pharmacological properties.

Finally, exploring the synergistic effects of this compound with other drugs is a largely unexplored area. For example, its combination with other agents that target related metabolic or signaling pathways could lead to enhanced therapeutic outcomes in various diseases.

Q & A

Q. What are the primary mechanisms of action of cycloleucine hydrochloride in inhibiting methylation processes?

this compound acts as a competitive inhibitor of S-adenosylmethionine (SAM)-mediated methylation by structurally mimicking methionine, thereby blocking SAM-dependent methyltransferases. Its cyclopentane backbone disrupts enzymatic binding, making it a tool to study epigenetic regulation and protein post-translational modifications. Researchers should validate its specificity using methylation-specific assays (e.g., radiolabeled SAM incorporation) and control for off-target effects via knockdown/knockout models .

Q. How can researchers optimize this compound concentrations for in vitro studies?

Effective concentrations range from 0.1–10 mM, depending on cell type and assay duration. Dose-response curves should be generated using viability assays (e.g., MTT) to rule out cytotoxicity. For methylation inhibition, pair cycloleucine with SAM depletion protocols (e.g., methionine-free media) to enhance efficacy. Always include untreated controls and SAM supplementation groups to confirm on-target effects .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or mass spectrometry (LC-MS) provides high sensitivity. Sample preparation should involve protein precipitation (e.g., acetonitrile) and derivatization for enhanced retention in reverse-phase columns. Validate methods using spiked matrices to account for recovery rates .

Advanced Research Questions

Q. How do contradictory findings on cycloleucine’s NMDA receptor antagonism inform experimental design?

While cycloleucine is reported as a glycine-site NMDA receptor antagonist (Ki = 600 μM), discrepancies arise in neuronal vs. non-neuronal models. To address this:

  • Use patch-clamp electrophysiology in primary neurons to measure glycine-dependent currents.
  • Compare results with HEK293 cells transfected with NMDA receptor subunits to isolate receptor-specific effects.
  • Control for batch variability by sourcing cycloleucine from certified suppliers (e.g., CAS 52-52-8) and verifying purity via NMR .

Q. What methodological considerations are critical when studying cycloleucine’s pharmacokinetics in vivo?

Cycloleucine’s poor blood-brain barrier (BBB) penetration limits its utility in CNS studies. To improve bioavailability:

  • Administer via intracerebroventricular (ICV) injection or use BBB disruption techniques (e.g., mannitol).
  • Monitor plasma and tissue concentrations using LC-MS to assess half-life and metabolite formation (e.g., cycloleucine-oxoacid).
  • Pair with pharmacokinetic modeling to optimize dosing regimens .

Q. How can researchers resolve conflicting data on cycloleucine’s role in cancer cell proliferation?

Cycloleucine exhibits context-dependent pro- or anti-proliferative effects due to SAM pool modulation. To clarify:

  • Perform metabolomic profiling (e.g., LC-MS) to quantify SAM/SAH ratios and downstream methylation marks (e.g., H3K4me3).
  • Use RNA-seq to identify differentially expressed genes in cycloleucine-treated vs. control cells.
  • Integrate data with CRISPR screens targeting methyltransferases to pinpoint synthetic lethal interactions .

Q. What strategies mitigate off-target effects in long-term cycloleucine exposure studies?

Chronic use may alter global methylation patterns or induce stress responses. Mitigation approaches include:

  • Combining cycloleucine with selective inhibitors (e.g., DOT1L inhibitors for H3K79 methylation).
  • Conducting time-course experiments to identify adaptive mechanisms (e.g., upregulation of alternative methyl donors).
  • Validating findings using orthogonal methods like siRNA-mediated SAM synthetase knockdown .

Methodological Best Practices

  • Experimental Controls : Include SAM supplementation, methionine-depleted media, and inert analogs (e.g., D-cycloleucine) to confirm specificity.
  • Data Interpretation : Use multivariate statistics (e.g., PCA) to account for variability in methylation assays and correlate outcomes with SAM/SAH ratios.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for ICV administration or prolonged dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.